molecular formula C13H15BrN2O2 B14310813 6-(Bromomethyl)-2,4-diethoxyquinazoline CAS No. 112888-64-9

6-(Bromomethyl)-2,4-diethoxyquinazoline

Cat. No.: B14310813
CAS No.: 112888-64-9
M. Wt: 311.17 g/mol
InChI Key: SAXAJBBYIUTZRP-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,4-diethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromomethyl and diethoxy groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,4-diethoxyquinazoline typically involves the bromination of a quinazoline derivative. One common method is the bromination of 2,4-diethoxyquinazoline using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,4-diethoxyquinazoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Oxidation: Quinazoline N-oxides.

    Reduction: 6-Methyl-2,4-diethoxyquinazoline.

Scientific Research Applications

6-(Bromomethyl)-2,4-diethoxyquinazoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,4-diethoxyquinazoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The diethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2,4-diethoxyquinazoline
  • 6-(Iodomethyl)-2,4-diethoxyquinazoline
  • 6-(Methyl)-2,4-diethoxyquinazoline

Uniqueness

6-(Bromomethyl)-2,4-diethoxyquinazoline is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

112888-64-9

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

6-(bromomethyl)-2,4-diethoxyquinazoline

InChI

InChI=1S/C13H15BrN2O2/c1-3-17-12-10-7-9(8-14)5-6-11(10)15-13(16-12)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

SAXAJBBYIUTZRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C=C(C=C2)CBr)OCC

Origin of Product

United States

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